cadmium(2+);sulfate;octahydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

cadmium(2+);sulfate;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.H2O4S.8H2O/c;1-5(2,3)4;;;;;;;;/h;(H2,1,2,3,4);8*1H2/q+2;;;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGCBFBTBOFJAE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdH16O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90934502 | |

| Record name | Cadmium sulfate--water (1/1/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15244-35-6 | |

| Record name | Sulfuric acid, cadmium salt (1:1), hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015244356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium sulfate--water (1/1/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Crystal Architecture of Cadmium Sulfate Octahydrate: A Technical Guide

For Immediate Release

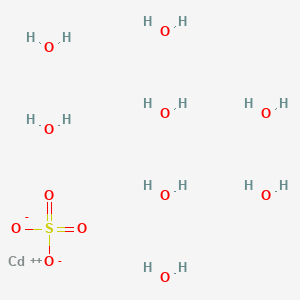

This technical guide provides a comprehensive analysis of the crystal structure of cadmium sulfate octahydrate (3CdSO₄·8H₂O), targeting researchers, scientists, and professionals in drug development. The document synthesizes crystallographic data from seminal and contemporary studies, presenting a detailed overview of the compound's structural characteristics, experimental methodologies for its determination, and a visual representation of its crystallographic hierarchy.

Core Crystallographic Data

Cadmium sulfate octahydrate crystallizes in the monoclinic system, a fact established by early X-ray diffraction studies and confirmed by subsequent research.[1][2] The fundamental properties of its crystal lattice are summarized in the table below.

| Crystallographic Parameter | Value | Reference |

| Crystal System | Monoclinic | [1][2] |

| Space Group | C2/c | |

| Unit Cell Dimensions | a = 14.813(3) Å | [3] |

| b = 11.902(2) Å | [3] | |

| c = 9.466(2) Å | [3] | |

| α = 90° | [2] | |

| β = 97.38(1)° | [3] | |

| γ = 90° | [2] | |

| Unit Cell Volume (V) | 1655.2(6) ų | [3] |

| Formula Units per Unit Cell (Z) | 4 | |

| Calculated Density | 3.088 g/cm³ | [3] |

Atomic Arrangement and Coordination

The crystal structure of 3CdSO₄·8H₂O is a complex arrangement of cadmium ions, sulfate ions, and water molecules. While detailed atomic coordinates from the most recent refinements were not publicly available in the immediate search, the foundational work by Lipson in 1936 laid the groundwork for understanding this structure. Later studies, such as the one by Caminiti in 1981, are noted to have refined the structure, including the positions of the hydrogen atoms.

The structure is characterized by a network where cadmium ions are coordinated by oxygen atoms from both the sulfate groups and water molecules. The sulfate ions act as bridges, connecting the cadmium centers, while the water molecules of crystallization are integrated into the structure, participating in the coordination sphere of the cadmium ions and forming hydrogen bonds that further stabilize the crystal lattice.

Experimental Determination of the Crystal Structure

The primary method for elucidating the crystal structure of inorganic compounds like cadmium sulfate octahydrate is single-crystal X-ray diffraction . The general workflow for this experimental protocol is as follows:

-

Crystal Growth: High-quality single crystals of 3CdSO₄·8H₂O are grown. A common method is the slow evaporation of an aqueous solution of cadmium sulfate.[1] Gel growth techniques have also been employed to obtain suitable crystals.[2]

-

Crystal Selection and Mounting: A well-formed, single crystal of appropriate size is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to various orientations. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded on a detector.

-

Data Processing: The intensities and positions of the diffraction spots are measured and processed. This includes corrections for factors such as absorption and polarization.

-

Structure Solution: The processed data is used to determine the unit cell parameters and the space group of the crystal. The initial positions of the heavy atoms (cadmium and sulfur) are often determined using Patterson or direct methods.

-

Structure Refinement: The atomic model is refined by adjusting the atomic coordinates and thermal displacement parameters to achieve the best fit between the calculated and observed diffraction intensities. This is typically done using least-squares methods. Difference Fourier maps are used to locate the lighter atoms, such as oxygen and hydrogen.

Logical Relationship of Crystallographic Information

The determination of a crystal structure follows a logical hierarchy, starting from the identification of the compound and progressively defining its detailed atomic arrangement.

This diagram illustrates the progression from the general classification of the crystal system to the precise determination of atomic positions, which ultimately defines the bonding characteristics within the crystal.

References

A Comprehensive Technical Guide to the Synthesis of Cadmium Sulfate Octahydrate Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of cadmium sulfate octahydrate (3CdSO₄·8H₂O) crystals. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to produce this compound with high purity. This document outlines the fundamental chemical principles, detailed experimental protocols, and key data associated with the synthesis process.

Introduction

Cadmium sulfate octahydrate is an inorganic compound that crystallizes as a white, odorless solid. It is highly soluble in water and finds applications in various fields, including electroplating, as a precursor for other cadmium compounds, and in the manufacture of standard Weston cells.[1][2] The synthesis of high-purity crystals is crucial for these applications, demanding precise control over reaction conditions.

The most common and industrially practiced method for synthesizing cadmium sulfate is through the reaction of cadmium metal, cadmium oxide, or cadmium carbonate with sulfuric acid.[1][3] The octahydrate form is then obtained through controlled crystallization from an aqueous solution.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of cadmium sulfate octahydrate is essential for its synthesis and handling.

| Property | Value |

| Chemical Formula | 3CdSO₄·8H₂O |

| Molar Mass | 769.52 g/mol |

| Appearance | Colorless to white crystalline powder |

| Solubility in Water | Highly soluble |

| pH (5% in water) | 3.0 - 6.0 |

| Melting Point | Loses water above 40°C |

| Thermal Decomposition | Above 80°C |

Data sourced from S D Fine-Chem Limited product specification sheet.[4]

Synthesis of Cadmium Sulfate Octahydrate

This section details the experimental protocols for the synthesis of cadmium sulfate octahydrate crystals, focusing on two common precursor materials: cadmium oxide and cadmium carbonate.

Synthesis from Cadmium Oxide

This method involves the reaction of cadmium oxide with sulfuric acid.

Chemical Equation: 3CdO + 3H₂SO₄ + 5H₂O → 3CdSO₄·8H₂O

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, carefully add a stoichiometric amount of cadmium oxide (CdO) powder to a beaker containing a calculated volume of dilute sulfuric acid (H₂SO₄). The concentration of the sulfuric acid should be carefully chosen to ensure complete reaction without a large excess.

-

Reaction Execution: Stir the mixture gently. The reaction is exothermic, and the cadmium oxide will dissolve. If the reaction is slow, gentle heating can be applied to facilitate the dissolution.

-

Filtration: Once the cadmium oxide has completely dissolved, filter the resulting solution while it is still warm to remove any insoluble impurities. A fine filter paper (e.g., Whatman No. 42) is recommended.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature. To promote the growth of large, well-defined crystals, the solution can be partially covered to allow for slow evaporation of water. Seeding the solution with a small crystal of cadmium sulfate octahydrate can also encourage crystallization.

-

Crystal Harvesting: Once a satisfactory amount of crystals has formed, they can be harvested by decantation or filtration.

-

Drying: The harvested crystals should be washed with a small amount of cold deionized water to remove any residual sulfuric acid and then dried at a temperature below 40°C to prevent the loss of water of crystallization. Drying can be achieved in a desiccator over a suitable drying agent.

Synthesis from Cadmium Carbonate

This method utilizes cadmium carbonate as the starting material.

Chemical Equation: 3CdCO₃ + 3H₂SO₄ + 5H₂O → 3CdSO₄·8H₂O + 3CO₂

Experimental Protocol:

-

Reaction Setup: In a fume hood, slowly and carefully add cadmium carbonate (CdCO₃) powder in small portions to a beaker containing a stoichiometric amount of dilute sulfuric acid. The reaction will produce carbon dioxide gas, so effervescence is expected.

-

Reaction Execution: Continue adding the cadmium carbonate until the effervescence ceases, indicating that the acid has been neutralized. Gentle stirring will aid the reaction.

-

Filtration: After the reaction is complete, filter the solution to remove any unreacted cadmium carbonate or other solid impurities.

-

Crystallization: Concentrate the filtrate by gentle heating to induce supersaturation. Then, allow the solution to cool slowly to room temperature for crystallization to occur. As with the previous method, slow evaporation and seeding can be employed to obtain larger crystals.

-

Crystal Harvesting and Drying: Collect the crystals by filtration and wash them with a small volume of cold deionized water. Dry the crystals in a desiccator at a temperature below 40°C.

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis processes described above.

Quantitative Data

Precise quantitative data for the synthesis of cadmium sulfate octahydrate can vary depending on the specific reaction conditions. However, the following table provides solubility data which is crucial for the crystallization step.

| Temperature (°C) | Solubility ( g/100 mL H₂O) |

| 0 | 75.5 |

| 20 | 76.2 |

| 40 | 73.8 |

| 60 | 65.5 |

| 80 | 58.0 |

| 100 | 54.3 |

Data adapted from various sources.

Achieving a high yield of pure crystals is dependent on several factors:

-

Stoichiometry: Using the correct molar ratios of reactants is critical to ensure complete conversion and minimize impurities.

-

Temperature Control: The reaction temperature can influence the rate of reaction and the solubility of the product. During crystallization, a slow cooling rate generally favors the formation of larger, more perfect crystals.

-

Purity of Reagents: The purity of the starting materials will directly impact the purity of the final product.

Safety Precautions

Cadmium and its compounds are highly toxic and carcinogenic.[3] All handling of cadmium-containing materials should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Inhalation of cadmium dust or fumes must be strictly avoided. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) for cadmium sulfate.

Conclusion

The synthesis of cadmium sulfate octahydrate crystals can be reliably achieved through the reaction of cadmium oxide or cadmium carbonate with sulfuric acid, followed by controlled crystallization. By carefully managing the experimental parameters, researchers can obtain a high-purity product suitable for a range of scientific and industrial applications. The provided protocols and data serve as a valuable resource for professionals in the field.

References

An In-depth Technical Guide to Cadmium Sulfate Octahydrate (CAS 7790-84-3) for Researchers, Scientists, and Drug Development Professionals

Introduction

Cadmium sulfate octahydrate (CAS: 7790-84-3) is an inorganic compound with the chemical formula 3CdSO₄·8H₂O.[1][2] It presents as a white to off-white, odorless crystalline solid that is highly soluble in water.[3][4] This high solubility facilitates its use in a variety of scientific and industrial applications, including electroplating, the manufacturing of batteries and pigments, and as a catalyst in certain chemical reactions.[3][5][6] For researchers and professionals in drug development, cadmium sulfate octahydrate serves as a significant tool, primarily as a well-characterized toxicant in cellular and molecular studies. Its ability to induce oxidative stress, apoptosis, and interfere with specific signaling pathways makes it a valuable compound for investigating mechanisms of cellular injury and for screening potential therapeutic agents that may mitigate these toxic effects.

This technical guide provides a comprehensive overview of the chemical and physical properties, key toxicological data, and detailed experimental protocols for utilizing cadmium sulfate octahydrate in a research setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of cadmium sulfate octahydrate is presented in the table below. This data is essential for the safe handling, storage, and preparation of solutions for experimental use.

| Property | Value | Reference |

| CAS Number | 7790-84-3 | [3] |

| Molecular Formula | 3CdSO₄·8H₂O | [1][3] |

| Molecular Weight | 769.53 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [3] |

| Odor | Odorless | [3][4] |

| Solubility | Highly soluble in water; Partially soluble in methanol and ethyl acetate; Insoluble in ethanol | [3][4] |

| Melting Point | 40-41.5 °C (decomposes) | [1][7][8] |

| Density | 3.08 g/cm³ | [1] |

| pH (5% solution) | 3.0 - 6.0 | [7] |

| Stability | Stable under normal conditions | [3] |

Safety and Toxicology

Cadmium sulfate octahydrate is classified as a highly toxic substance and a known human carcinogen (Group 1) by the International Agency for Research on Cancer (IARC).[1][3] Exposure can occur through inhalation, ingestion, or skin contact, leading to both acute and chronic health effects.[9] The primary target organs for cadmium toxicity are the kidneys, liver, lungs, and skeletal system.[9]

Acute Effects: Inhalation of dust can cause respiratory tract irritation, chemical pneumonitis, and pulmonary edema.[9] Ingestion can lead to gastrointestinal irritation with symptoms including nausea, vomiting, and abdominal pain.[9]

Chronic Effects: Prolonged or repeated exposure can result in severe damage to the kidneys and bones.[10][11] It is also associated with an increased risk of lung and prostate cancer.[1][9]

Toxicological Data:

The following table summarizes key toxicological data for cadmium compounds, providing an indication of their potent toxicity.

| Metric | Value | Species | Reference |

| LD50 (Oral) | 280 mg/kg | Rat | [9] |

| LD50 (Oral) | 47 mg/kg | Mouse | [9] |

| Carcinogenicity | Group 1 (Carcinogenic to humans) | - | [1][3] |

| Reproductive Toxicity | May impair fertility and harm the unborn child | - | [1][12] |

| Mutagenicity | May cause genetic defects | - | [12] |

Due to its high toxicity, stringent safety precautions must be followed when handling cadmium sulfate octahydrate. This includes the use of personal protective equipment (gloves, lab coat, and respiratory protection), working in a well-ventilated area or under a chemical fume hood, and adhering to proper disposal procedures for hazardous waste.[9][10]

Applications in Research and Drug Development

In the context of biomedical research and drug development, cadmium sulfate octahydrate is primarily used as a model toxicant to study cellular stress responses. Its well-documented effects on cells provide a reliable system for investigating the mechanisms of heavy metal-induced toxicity and for screening compounds that may offer protection against such damage.

Key Research Applications:

-

Induction of Oxidative Stress: Cadmium is known to generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[13]

-

Apoptosis Induction: It triggers programmed cell death (apoptosis) through various signaling pathways.[13]

-

Signaling Pathway Modulation: Cadmium has been shown to activate stress-related signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway.[4]

-

Toxicological Screening: It can be used as a positive control or a specific toxic insult in high-throughput screening assays to identify protective compounds.

The following sections provide detailed experimental protocols for assays commonly used to study the effects of cadmium sulfate octahydrate on cells.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of cadmium sulfate octahydrate on a given cell line. The assay measures the metabolic activity of cells, which is an indicator of cell viability.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare a stock solution of cadmium sulfate octahydrate in sterile, deionized water. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of cadmium sulfate octahydrate. Include untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

-

Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of cell viability against the concentration of cadmium sulfate octahydrate to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol details a common method for detecting apoptosis induced by cadmium sulfate octahydrate using flow cytometry. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, thus identifying late apoptotic or necrotic cells.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of cadmium sulfate octahydrate for the desired time. Include an untreated control.

-

Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Analysis of MAPK Pathway Activation by Western Blot

This protocol outlines the steps to investigate the activation of the MAPK signaling pathway in response to cadmium sulfate octahydrate treatment by detecting the phosphorylation of key proteins such as ERK1/2.

Methodology:

-

Cell Treatment and Lysis: Treat cells with cadmium sulfate octahydrate for various time points. After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 7.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK1/2) or a housekeeping protein (e.g., β-actin or GAPDH).

Cadmium sulfate octahydrate is a potent toxicant that serves as a valuable tool for researchers in the fields of toxicology, cell biology, and drug development. Its ability to induce well-characterized cellular stress responses, including oxidative stress and apoptosis, makes it an ideal compound for studying the mechanisms of cellular injury. The detailed experimental protocols provided in this guide offer a starting point for researchers to utilize cadmium sulfate octahydrate in their studies to investigate these toxic effects and to screen for potential therapeutic agents that can counteract them. Due to its significant health hazards, all work with this compound must be conducted with strict adherence to safety protocols.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. kumc.edu [kumc.edu]

- 5. Cadmium activates the mitogen-activated protein kinase (MAPK) pathway via induction of reactive oxygen species and inhibition of protein phosphatases 2A and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. The Effects of Cadmium Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact Assessment of Cadmium Toxicity and Its Bioavailability in Human Cell Lines (Caco-2 and HL-7702) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. broadpharm.com [broadpharm.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Decomposition of Cadmium Sulfate Octahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadmium sulfate and its hydrates are inorganic compounds with various industrial applications, including in electroplating, pigments, and as a precursor in the synthesis of other cadmium compounds. The thermal stability of these hydrates is a critical parameter in their handling, storage, and application, particularly in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the thermal decomposition of cadmium sulfate octahydrate (3CdSO₄·8H₂O), focusing on the stepwise dehydration and subsequent decomposition of the anhydrous salt. The information presented herein is compiled from scientific literature and is intended to be a valuable resource for professionals in research and development.

Thermal Decomposition Pathway

The thermal decomposition of cadmium sulfate octahydrate is a multi-stage process that begins with the loss of its water of hydration, followed by the decomposition of the anhydrous cadmium sulfate at higher temperatures. The process can be monitored using thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).

A study by Straszko, et al. (2005) investigated the thermal decomposition of 3CdSO₄·8H₂O under non-isothermal conditions and identified distinct stages of decomposition based on TGA and DTA curves, with solid intermediates and products characterized by X-ray Diffraction (XRD).[1] The decomposition process is understood to proceed through the sequential loss of water molecules to form lower hydrates and eventually the anhydrous salt, which then decomposes at significantly higher temperatures.

Quantitative Analysis of Thermal Decomposition

The following table summarizes the key stages of the thermal decomposition of cadmium sulfate octahydrate, including the temperature ranges and corresponding weight losses. This data is essential for understanding the stoichiometry of the decomposition reactions.

| Decomposition Stage | Temperature Range (°C) | Theoretical Weight Loss (%) | Observed Weight Loss (%) | Chemical Transformation |

| Dehydration Step 1 | Ambient - ~100 | 12.51 | Data not available | 3CdSO₄·8H₂O → 3CdSO₄·H₂O + 7H₂O |

| Dehydration Step 2 | ~100 - ~250 | 4.69 | Data not available | 3CdSO₄·H₂O → 3CdSO₄ + H₂O |

| Decomposition | > 800 | 25.02 | Data not available | 3CdSO₄ → 3CdO + 3SO₂ + 1.5O₂ |

Note: The exact temperature ranges and observed weight loss percentages can vary depending on experimental conditions such as heating rate and atmosphere. The data in this table is based on theoretical calculations and general observations from the literature. The full text of the primary reference containing specific experimental data was not available.

Experimental Protocols

A thorough understanding of the thermal decomposition of cadmium sulfate octahydrate relies on precise experimental methodologies. The following sections detail the typical protocols for the key analytical techniques used in these studies.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature and mass change associated with the decomposition stages of cadmium sulfate octahydrate.

Instrumentation: A simultaneous thermal analyzer (TGA/DTA) is typically employed.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of cadmium sulfate octahydrate (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Instrument Setup: The TGA/DTA instrument is purged with a continuous flow of an inert gas, such as nitrogen or argon, at a specified flow rate (e.g., 50-100 mL/min) to prevent oxidative side reactions.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: The instrument continuously records the sample's mass (TGA) and the temperature difference between the sample and a reference material (DTA) as a function of temperature.

-

Data Analysis: The resulting TGA curve is analyzed to determine the onset and completion temperatures of each mass loss step, as well as the percentage of mass lost. The DTA curve reveals whether the decomposition events are endothermic or exothermic.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid intermediates and final products of the thermal decomposition.

Methodology:

-

Sample Preparation: Samples of cadmium sulfate octahydrate are heated to specific temperatures corresponding to the end of each decomposition stage observed in the TGA analysis. The samples are then cooled to room temperature in a controlled environment to prevent rehydration or reaction with the atmosphere.

-

Instrument Setup: A powder X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation) is used.

-

Data Acquisition: The prepared samples are scanned over a specific 2θ range (e.g., 10-80 degrees) to obtain their diffraction patterns.

-

Data Analysis: The obtained XRD patterns are compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phases present in each sample.

Evolved Gas Analysis - Mass Spectrometry (EGA-MS)

Objective: To identify the gaseous products evolved during the thermal decomposition.

Methodology:

-

Instrumentation: A TGA instrument is coupled to a mass spectrometer via a heated transfer line.

-

Experimental Procedure: The TGA experiment is performed as described above. The gases evolved from the sample are continuously transferred to the mass spectrometer.

-

Data Acquisition: The mass spectrometer is set to scan a specific mass-to-charge (m/z) range to detect the expected gaseous products (e.g., H₂O, SO₂, O₂).

-

Data Analysis: The ion currents for specific m/z values are plotted as a function of temperature, providing a profile of the evolution of each gaseous species. This data is correlated with the TGA and DTA results to assign the evolved gases to specific decomposition steps.

Visualizations

Decomposition Pathway of Cadmium Sulfate Octahydrate

Caption: A schematic of the thermal decomposition pathway of cadmium sulfate octahydrate.

Experimental Workflow for Thermal Analysis

Caption: Workflow for the comprehensive thermal analysis of cadmium sulfate octahydrate.

Conclusion

The thermal decomposition of cadmium sulfate octahydrate is a complex, multi-step process involving dehydration at lower temperatures followed by the decomposition of the anhydrous salt at higher temperatures. A thorough understanding of this process, including the specific temperature ranges, weight losses, and the identity of intermediate and final products, is crucial for its safe and effective use in various applications. This guide provides a foundational understanding of the thermal behavior of this compound and outlines the standard experimental protocols for its detailed characterization. For precise quantitative data, consulting the full text of dedicated research articles, such as the work by Straszko et al., is recommended.

References

A Technical Guide to the Molecular Weight of Cadmium Sulfate Octahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular weight of cadmium sulfate octahydrate. It details the chemical formula, the atomic weights of its constituent elements, and a step-by-step methodology for the calculation of its molecular weight. All quantitative data is summarized in structured tables for clarity and ease of comparison.

Chemical Formula and Nomenclature

Cadmium sulfate octahydrate is an inorganic compound with the chemical formula 3CdSO₄·8H₂O.[1][2][3] It is a hydrate composed of cadmium sulfate and water in a 3:8 ratio.[1][3][4] The IUPAC name for this compound is tris(cadmium(2+));trisulfate;octahydrate.[4]

Molecular Weight

The molecular weight of cadmium sulfate octahydrate is 769.55 g/mol .[2][5] This value is derived from the sum of the atomic weights of all atoms in the empirical formula.

Methodology for Molecular Weight Calculation

The molecular weight is calculated by the following procedure:

-

Identify the constituent elements of the compound from its chemical formula (3CdSO₄·8H₂O). The elements are Cadmium (Cd), Sulfur (S), Oxygen (O), and Hydrogen (H).

-

Determine the number of atoms for each element in the formula.

-

Cadmium (Cd): 3

-

Sulfur (S): 3

-

Oxygen (O): (3 * 4) + 8 = 20

-

Hydrogen (H): 8 * 2 = 16

-

-

Obtain the standard atomic weight for each element from authoritative sources.

-

Calculate the total mass for each element by multiplying the number of atoms by its atomic weight.

-

Sum the total masses of all elements to determine the molecular weight of the compound.

The following diagram illustrates the workflow for this calculation.

Data Presentation: Atomic and Molecular Weights

The following tables provide a detailed breakdown of the atomic weights of the constituent elements and their contribution to the total molecular weight of cadmium sulfate octahydrate.

Table 1: Standard Atomic Weights of Constituent Elements

| Element | Symbol | Standard Atomic Weight ( g/mol ) |

| Cadmium | Cd | 112.414[6][7] |

| Sulfur | S | 32.065[8] |

| Oxygen | O | 15.999[9] |

| Hydrogen | H | 1.008[10][11] |

Table 2: Calculation of Molecular Weight for 3CdSO₄·8H₂O

| Constituent | Number of Atoms | Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) |

| 3 x Cadmium (Cd) | 3 | 112.414 | 337.242 |

| 3 x Sulfur (S) | 3 | 32.065 | 96.195 |

| 20 x Oxygen (O) | 20 | 15.999 | 319.980 |

| 16 x Hydrogen (H) | 16 | 1.008 | 16.128 |

| Total Molecular Weight | 769.545 |

The calculated molecular weight of 769.545 g/mol is in close agreement with the published value of 769.55 g/mol .

Structural Representation

The chemical formula 3CdSO₄·8H₂O indicates a crystalline structure where three cadmium sulfate units are associated with eight molecules of water of hydration. The diagram below provides a conceptual representation of the components of cadmium sulfate octahydrate.

References

- 1. Page loading... [guidechem.com]

- 2. GSRS [precision.fda.gov]

- 3. Cadmium sulphate octahydrate [himedialabs.com]

- 4. Cadmium sulfate hydrate | Cd3H16O20S3 | CID 16211218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Atomic Weight of Cadmium | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. Cadmium - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 8. quora.com [quora.com]

- 9. Oxygen - Wikipedia [en.wikipedia.org]

- 10. quora.com [quora.com]

- 11. Hydrogen - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Health Hazards of Cadmium Sulfate Exposure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cadmium sulfate, a highly soluble and toxic cadmium compound, poses significant health risks to various organ systems. This technical guide provides a comprehensive overview of the health hazards associated with cadmium sulfate exposure, with a focus on its toxicokinetics, toxicodynamics, and the underlying molecular mechanisms of toxicity. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in toxicology, pharmacology, and related fields. It synthesizes findings from numerous studies to present a detailed account of cadmium sulfate's effects on cellular and systemic levels, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Introduction

Cadmium is a heavy metal of significant environmental and occupational concern.[1] Cadmium sulfate (CdSO₄), being highly water-soluble, exhibits enhanced bioavailability and toxicity compared to less soluble cadmium compounds.[2] Exposure to cadmium sulfate can occur through inhalation, ingestion, and dermal contact, leading to its accumulation in various tissues, most notably the kidneys and liver.[1][3] The long biological half-life of cadmium, estimated to be 15 to 30 years in humans, contributes to its chronic toxicity.[4] This guide will delve into the multifaceted health hazards of cadmium sulfate exposure, providing a detailed examination of its toxicological profile.

Toxicokinetics

The toxicokinetics of cadmium sulfate describe its absorption, distribution, metabolism, and excretion.

-

Absorption: Cadmium is readily absorbed through inhalation, with up to 90% of inhaled cadmium being absorbed by the pulmonary route.[4] Gastrointestinal absorption is lower, typically around 5% of the ingested dose, but can be influenced by dietary factors.[4]

-

Distribution: Once absorbed, cadmium is transported in the blood bound to proteins like albumin and metallothionein.[5] It primarily accumulates in the liver and kidneys, where it can be retained for many years.[4]

-

Metabolism: Cadmium is not metabolized in the conventional sense. In the liver, it induces the synthesis of metallothionein, a cysteine-rich protein that binds to cadmium, forming a Cd-metallothionein complex. This complex is then released into the bloodstream and filtered by the kidneys.[3]

-

Excretion: The excretion of cadmium is extremely slow, with only a small fraction of the body burden being eliminated daily, primarily through urine.[5]

Health Effects of Cadmium Sulfate Exposure

Cadmium sulfate exposure can lead to a wide range of acute and chronic health effects, affecting multiple organ systems.

Acute Toxicity

Acute exposure to high levels of cadmium sulfate can cause severe health effects.[1] Inhalation may lead to chemical pneumonitis and pulmonary edema, a medical emergency characterized by fluid accumulation in the lungs.[6] Ingestion can cause severe gastrointestinal irritation, with symptoms including nausea, vomiting, abdominal pain, and diarrhea.[6] High-level acute exposure can be fatal.[7]

Chronic Toxicity

Long-term exposure to lower levels of cadmium sulfate is associated with a variety of chronic health conditions.

-

Nephrotoxicity: The kidneys are the primary target organ for chronic cadmium toxicity.[8] Cadmium accumulates in the renal cortex, leading to tubular dysfunction characterized by proteinuria (initially low-molecular-weight proteins like β2-microglobulin), glucosuria, and aminoaciduria.[9][10] This damage can progress to chronic kidney disease and renal failure.[1]

-

Carcinogenicity: Cadmium and its compounds, including cadmium sulfate, are classified as Group 1 human carcinogens by the International Agency for Research on Cancer (IARC).[12] There is strong evidence linking chronic cadmium exposure to an increased risk of lung cancer.[1][6] Evidence also suggests a potential link to prostate and kidney cancer.[6][12]

-

Reproductive and Developmental Toxicity: Cadmium sulfate is a reproductive and developmental toxicant.[5][13] In males, it can cause testicular damage, leading to decreased sperm count and motility, and impaired fertility.[4][14] In females, it can disrupt the menstrual cycle and has been linked to adverse pregnancy outcomes.[5] Cadmium can also cross the placenta and may harm the developing fetus.[5]

-

Neurotoxicity: Cadmium sulfate can exert toxic effects on the central and peripheral nervous systems.[15][16] It can cross the blood-brain barrier and accumulate in the brain.[16] Mechanisms of neurotoxicity include the induction of oxidative stress, apoptosis of neuronal cells, and interference with neurotransmitter systems.[15][17]

-

Respiratory Effects: Chronic inhalation of cadmium compounds can lead to lung damage, including chronic obstructive pulmonary disease (COPD) and emphysema.[1]

Quantitative Toxicological Data

The following tables summarize key quantitative data on the toxicity of cadmium sulfate and related cadmium compounds from various studies.

Table 1: Acute Toxicity Data for Cadmium Sulfate

| Parameter | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 280 mg/kg | [1][3] |

Table 2: Occupational Exposure Limits for Cadmium and its Compounds

| Organization | Limit | Details | Reference |

| OSHA (PEL) | 0.005 mg/m³ | 8-hour TWA | [6] |

| ACGIH (TLV) | 0.01 mg/m³ (total particulate), 0.002 mg/m³ (respirable fraction) | 8-hour TWA | [6] |

| NIOSH (REL) | Lowest feasible concentration | [6] |

Table 3: In Vitro Cytotoxicity of Cadmium Compounds

| Cell Line | Cadmium Compound | Concentration | Effect | Reference |

| PC12 cells | Cadmium Chloride | 10 µM (24h) | ~50% reduction in cell viability | [8] |

| HepG2 cells | Cadmium Chloride | 24 µM (LC50) | 50% cell death | [18] |

| PLC/PRF/5 cells | Cadmium Chloride | 13 µM (LC50) | 50% cell death | [18] |

| TM3 Leydig cells | Cadmium Chloride | 10.01 µM (IC50) | 50% inhibition of cell viability | [19] |

| RIN-m5F pancreatic β-cells | Cadmium Chloride | 5-10 µM (24h) | Increased apoptosis | [7] |

Mechanisms of Toxicity and Signaling Pathways

The toxicity of cadmium sulfate is mediated by a complex interplay of molecular and cellular events. The primary mechanisms include the induction of oxidative stress and the initiation of apoptosis.

Oxidative Stress

Cadmium is not a direct generator of free radicals, but it indirectly promotes the formation of reactive oxygen species (ROS) such as superoxide anions, hydroxyl radicals, and hydrogen peroxide.[20] This occurs through several mechanisms:

-

Mitochondrial Dysfunction: Cadmium can accumulate in mitochondria, disrupting the electron transport chain and leading to the leakage of electrons and subsequent formation of superoxide radicals.[21]

-

Depletion of Antioxidants: Cadmium has a high affinity for sulfhydryl groups and can deplete cellular stores of glutathione (GSH), a major intracellular antioxidant.[21]

-

Inhibition of Antioxidant Enzymes: Cadmium can inhibit the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), further impairing the cell's ability to neutralize ROS.[21]

The resulting oxidative stress leads to damage to cellular macromolecules, including lipid peroxidation, protein oxidation, and DNA damage.[7]

Apoptosis

Cadmium sulfate is a potent inducer of apoptosis, or programmed cell death, in various cell types.[22] The apoptotic cascade can be initiated through both extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways.

-

Intrinsic Pathway: Cadmium-induced oxidative stress and mitochondrial damage lead to the release of cytochrome c from the mitochondria into the cytosol.[7] Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.[7]

-

Extrinsic Pathway: Cadmium can also activate death receptors on the cell surface, such as Fas, leading to the activation of caspase-8 and subsequent engagement of the apoptotic machinery.[9]

Key Signaling Pathways

Several key signaling pathways are dysregulated following cadmium sulfate exposure, contributing to its toxic effects.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: Cadmium activates all three major MAPK pathways: c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK.[11][23] Activation of these pathways, often triggered by oxidative stress, can have dual roles in cell survival and apoptosis, depending on the cellular context and the duration of the stimulus.[23]

-

JNK Pathway: Persistent activation of the JNK pathway is strongly associated with cadmium-induced apoptosis.[23][24]

-

ERK Pathway: The role of ERK in cadmium toxicity is more complex, with some studies suggesting a pro-apoptotic role and others a pro-survival role.[23]

-

p38 MAPK Pathway: The p38 MAPK pathway is generally considered to be a pro-apoptotic signal in response to cadmium exposure.[11]

-

-

Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular antioxidant defense.[13] Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes.[14] While cadmium can initially activate the Nrf2 pathway as a protective response, prolonged or high-level exposure can lead to the inhibition of this pathway, exacerbating oxidative damage.[16]

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of cadmium sulfate toxicity.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To assess the effect of cadmium sulfate on cell viability.

-

Cell Line: PC12 cells (or other relevant cell lines).

-

Materials:

-

Cadmium sulfate (or cadmium chloride) stock solution.

-

Complete cell culture medium.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (DMSO).

-

96-well microplates.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of cadmium sulfate (e.g., 2.5, 5, 10, 20 µM) for a specified duration (e.g., 24 hours). Include an untreated control group.

-

After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.[8]

-

Apoptosis Detection (TUNEL Assay)

-

Objective: To detect DNA fragmentation characteristic of apoptosis.

-

Method: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL).

-

Materials:

-

Cells or tissue sections treated with cadmium sulfate.

-

In Situ Cell Death Detection Kit (e.g., from Roche).

-

Fluorescence microscope.

-

-

Procedure:

-

Fix the cells or tissue sections according to the manufacturer's protocol.

-

Permeabilize the cells to allow entry of the labeling solution.

-

Incubate the samples with the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase and fluorescently labeled dUTP.

-

Wash the samples to remove unincorporated nucleotides.

-

Mount the samples with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize the samples under a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence in the nuclei.[6][13]

-

Western Blot Analysis for Protein Expression and Phosphorylation

-

Objective: To quantify the expression and phosphorylation status of key signaling proteins (e.g., MAPKs, Nrf2).

-

Materials:

-

Cell or tissue lysates from cadmium sulfate-treated and control samples.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-Nrf2, anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).[16][25]

-

Measurement of Oxidative Stress Markers

-

Objective: To quantify the levels of oxidative stress by measuring the activity of antioxidant enzymes.

-

Enzymes: Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx).

-

Materials:

-

Cell or tissue homogenates.

-

Commercially available SOD and GPx assay kits.

-

Spectrophotometer.

-

-

Procedure (General):

-

Prepare cell or tissue homogenates according to the kit's instructions.

-

Perform the SOD and GPx activity assays following the manufacturer's protocols. These assays are typically colorimetric and measure the change in absorbance over time.

-

Calculate the enzyme activity based on the rate of reaction and normalize to the protein concentration of the sample.[10][21][26]

-

In Vivo Nephrotoxicity Study in Rats

-

Objective: To evaluate the nephrotoxic effects of cadmium sulfate in a rat model.

-

Animal Model: Male Sprague-Dawley rats.

-

Treatment:

-

Control group: Daily intragastric administration of saline.

-

Low-dose group: Daily intragastric administration of 3 mg/kg cadmium chloride.

-

High-dose group: Daily intragastric administration of 6 mg/kg cadmium chloride.

-

-

Duration: 2, 4, and 8 weeks.

-

Endpoints:

-

Biochemical analysis: Measurement of blood urea nitrogen (BUN) and serum creatinine levels.

-

Urinalysis: Measurement of urinary protein and β2-microglobulin.

-

Histopathology: Examination of kidney tissue sections stained with Hematoxylin and Eosin (H&E) for morphological changes.

-

Cadmium levels: Measurement of cadmium concentration in blood and kidney tissue.[12]

-

Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to cadmium sulfate toxicity.

Caption: Cadmium-Induced Oxidative Stress Pathway.

Caption: Cadmium-Induced Apoptosis Signaling.

Caption: Nrf2 Signaling Pathway Activation.

Caption: Experimental Workflow for In Vivo Nephrotoxicity Study.

Conclusion

Cadmium sulfate is a potent toxicant with wide-ranging adverse effects on human health. Its ability to induce oxidative stress and apoptosis underlies its toxicity in various organ systems, including the kidneys, bones, reproductive system, and nervous system. A thorough understanding of the molecular mechanisms of cadmium sulfate toxicity, as outlined in this guide, is crucial for the development of effective strategies for prevention, diagnosis, and treatment of cadmium-related diseases. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers dedicated to advancing our knowledge in this critical area of toxicology. Continued research is necessary to further elucidate the complex cellular responses to cadmium sulfate exposure and to identify novel therapeutic targets for mitigating its harmful effects.

References

- 1. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 2. jag.journalagent.com [jag.journalagent.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. Seminal cadmium affects human sperm motility through stable binding to the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Inducing and measuring apoptotic cell death in mouse pancreatic β-cells and in isolated islets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cadmium Induces Apoptosis in Pancreatic β-Cells through a Mitochondria-Dependent Pathway: The Role of Oxidative Stress-Mediated c-Jun N-Terminal Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of myricetin against cadmium-induced neurotoxicity in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Effect of Selenium Against Cadmium-Induced Nephrotoxicity in Rats: The Role of the TRPM2 Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Histomorphological and ultrastructural cadmium-induced kidney injuries and precancerous lesions in rats and screening for biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effects of cadmium on rat sperm motility evaluated with computer assisted sperm analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cadmium-induced apoptosis of Leydig cells is mediated by excessive mitochondrial fission and inhibition of mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cadmium Induces Acute Liver Injury by Inhibiting Nrf2 and the Role of NF-κB, NLRP3, and MAPKs Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effect of Copper Sulphate and Cadmium Chloride on Non-Human Primate Sperm Function In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Induction of apoptosis in cells by cadmium: quantitative negative correlation between basal or induced metallothionein concentration and apoptotic rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cadmium-induced apoptosis of Leydig cells is mediated by excessive mitochondrial fission and inhibition of mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Reproductive effects of cadmium on sperm function and early embryonic development in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cadmium Toxicity-Induced Changes in Antioxidative Enzyme Levels in Freshwater Catfish Channa Punctatus (Bloch) - Article (Preprint v1) by Dinesh Kumar et al. | Qeios [qeios.com]

- 22. Cadmium Induces Apoptosis in Pancreatic β-Cells through a Mitochondria-Dependent Pathway: The Role of Oxidative Stress-Mediated c-Jun N-Terminal Kinase Activation | PLOS One [journals.plos.org]

- 23. Cadmium stimulates MAPKs and Hsp27 phosphorylation in bovine adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Cadmium-induced apoptosis through reactive oxygen species-mediated mitochondrial oxidative stress and the JNK signaling pathway in TM3 cells, a model of mouse Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Cadmium Sulfate Octahydrate: A Comprehensive Safety and Handling Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the safety information for cadmium sulfate octahydrate, tailored for researchers, scientists, and drug development professionals. The following sections detail the hazardous properties, toxicological data, and emergency procedures associated with this compound, presented in a clear and actionable format.

Section 1: Hazard Identification and Classification

Cadmium sulfate octahydrate is classified as a highly toxic substance with significant health and environmental hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding these risks.

Table 1: GHS Classification for Cadmium Sulfate Octahydrate [1][2]

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled |

| Germ Cell Mutagenicity | Category 1B | H340: May cause genetic defects |

| Carcinogenicity | Category 1B | H350: May cause cancer |

| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

The signal word for cadmium sulfate octahydrate is Danger .[1]

GHS Classification and Labeling Workflow

The following diagram illustrates the logical process for classifying and labeling a chemical substance like cadmium sulfate octahydrate according to GHS guidelines.

Section 2: Toxicological Information

The primary route of acute exposure is through ingestion and inhalation. Chronic exposure can lead to severe damage to the kidneys, liver, and lungs.[3][4]

Table 2: Acute Toxicity Data

| Route of Exposure | Species | Value |

| Oral | Dog | LD50: 27 mg/kg |

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of the test population.

Experimental Protocol: Acute Oral Toxicity (LD50) Determination (OECD Guideline 423)

The acute oral toxicity of cadmium sulfate octahydrate is determined using a stepwise procedure with a small number of animals. The method is designed to classify the substance based on its lethal dose and provide information on its hazardous properties.

Methodology:

-

Animal Selection: Healthy, young adult rodents of a single sex (typically females) are used.

-

Housing and Fasting: Animals are housed in suitable cages and fasted (food, but not water, is withheld) overnight before dosing.

-

Dose Administration: The substance is administered orally in a single dose via gavage. The initial dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Stepwise Procedure:

-

A small group of animals (typically 3) is dosed at the starting level.

-

The outcome (mortality or survival) determines the next step.

-

If mortality occurs, the next dose level is lower. If no mortality occurs, a higher dose level is used in a subsequent group of animals.

-

-

Observation Period: Animals are observed for up to 14 days for signs of toxicity and mortality. Body weight is recorded weekly.

-

Data Analysis: The results are used to classify the substance according to the GHS categories for acute oral toxicity. The LD50 is estimated based on the dose levels at which mortality is observed.

Section 3: Emergency Procedures

In the event of an accidental release or exposure, prompt and appropriate action is crucial.

First-Aid Measures

Table 3: First-Aid Measures for Cadmium Sulfate Octahydrate Exposure [3][4]

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If the victim is not breathing, perform artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures: Spill Cleanup Workflow

A spill of cadmium sulfate octahydrate must be handled with extreme caution due to its high toxicity. The following workflow outlines the general procedure for a minor laboratory spill. For major spills, evacuate the area and contact emergency services.

Section 4: Handling and Storage

Handling: Use this substance only in a chemical fume hood. Do not breathe dust. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.[3]

Storage: Store in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances.

Section 5: Personal Protective Equipment

To minimize exposure, the following personal protective equipment (PPE) should be worn when handling cadmium sulfate octahydrate:

-

Eye Protection: Chemical splash goggles.

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

-

Respiratory Protection: A NIOSH/MSHA-approved respirator is required when handling this substance. Use a self-contained breathing apparatus (SCBA) in case of emergency.

This guide is intended to provide essential safety information. Always refer to the complete Safety Data Sheet (SDS) for cadmium sulfate octahydrate before use and ensure that all personnel are adequately trained in its safe handling and emergency procedures.

References

Unveiling Nature's Cadmium Sulfates: A Technical Guide to Drobecite, Voudourisite, and Lazaridisite

For Immediate Release

This technical guide provides a comprehensive overview of the natural occurrence, crystallography, physicochemical properties, and potential toxicological implications of the rare cadmium sulfate minerals: drobecite, voudourisite, and lazaridisite. This document is intended for researchers, scientists, and drug development professionals interested in the environmental behavior and biological interactions of cadmium-bearing minerals.

Introduction

Cadmium sulfate minerals are exceptionally rare in nature, typically forming as secondary alteration products of primary cadmium-bearing sulfides. Their transient nature and limited occurrences make them a subject of scientific curiosity, particularly in understanding the geochemical cycling of cadmium and its potential bioavailability. This guide synthesizes the current knowledge on drobecite (CdSO₄·4H₂O), voudourisite (CdSO₄·H₂O), and lazaridisite (3CdSO₄·8H₂O), with a focus on their quantitative properties and the experimental methods used for their characterization.

Natural Occurrence and Geological Formation

Drobecite, voudourisite, and lazaridisite are secondary minerals that form through the oxidative weathering of primary cadmium sulfide minerals, such as greenockite and hawleyite (CdS), which are commonly associated with zinc, lead, and copper ore deposits.[1][2][3][4] The formation of these hydrated cadmium sulfates is a key step in the mobilization of cadmium in the environment.

The type locality for all three minerals is the Esperanza Mine, Kaminiza mines, Lavreotiki, East Attica, Attica, Greece.[1][5] This location is a classic site for rare secondary minerals formed from the oxidation of Pb-Zn ores.[1] The geological setting involves the percolation of oxygenated meteoric water through sulfide-rich ore bodies, leading to the dissolution of primary sulfides and the subsequent precipitation of a variety of secondary sulfate minerals.

Physicochemical and Crystallographic Properties

The physicochemical and crystallographic properties of these minerals are crucial for understanding their stability and reactivity in the environment. The following tables summarize the key quantitative data available for each mineral.

Table 1: Physicochemical Properties of Cadmium Sulfate Minerals

| Property | Drobecite | Voudourisite | Lazaridisite |

| Formula | CdSO₄·4H₂O | CdSO₄·H₂O | 3CdSO₄·8H₂O |

| Color | Colorless to light blue[5] | Colorless | Colorless[1] |

| Lustre | Vitreous[5] | Vitreous | Vitreous[1] |

| Hardness (Mohs) | ~3[4] | ~3[2][4] | ~3[3][4] |

| Density (g/cm³) | Not Determined | 3.80 (measured), 3.838 (calculated)[2][4] | 3.10 (measured), 3.088 (calculated)[3][4] |

Table 2: Crystallographic Data for Cadmium Sulfate Minerals

| Parameter | Drobecite | Voudourisite | Lazaridisite |

| Crystal System | Monoclinic[5] | Monoclinic | Monoclinic[1] |

| Space Group | P2₁/m[5] | P2₁/c[2][4] | C2/c[3][4] |

| a (Å) | 6.5859[5] | 7.633(2)[2][4] | 14.813(3)[3][4] |

| b (Å) | 14.329[5] | 7.458(2)[2][4] | 11.902(2)[3][4] |

| c (Å) | 8.5712[5] | 8.151(2)[2][4] | 9.466(2)[3][4] |

| α (°) | 90 | 90 | 90 |

| β (°) | 91.51[5] | 122.35(1)[2][4] | 97.38(1)[3][4] |

| γ (°) | 90 | 90 | 90 |

| Z | Not Reported | 4[2] | 4[3] |

| V (ų) | 808.58[5] | 392.0(2)[4] | 1655.2(6)[4] |

Experimental Protocols

The characterization of voudourisite and lazaridisite by Rieck et al. (2019) involved several key analytical techniques. The detailed methodologies are crucial for the replication and validation of these findings.

Electron Microprobe Analysis (EMPA)

-

Instrument: JEOL JXA-8500F electron microprobe.

-

Mode: Energy-dispersive spectroscopy (EDS).

-

Operating Conditions:

-

Accelerating Voltage: 20 kV

-

Beam Current: 20 nA

-

Beam Diameter: 5-6 µm

-

-

Analysis: Chemical analyses were performed on multiple spots for each mineral (6 for voudourisite and 9 for lazaridisite). The water content was not directly measured due to the small crystal size and was calculated by stoichiometry based on the crystal structure analysis.

Single-Crystal X-ray Diffraction (SC-XRD)

-

Instrument: Nonius KappaCCD diffractometer.

-

Radiation: MoKα radiation (λ = 0.71073 Å).

-

Data Collection: Several sets of φ and ω scans were performed at room temperature.

-

Structure Solution and Refinement: The crystal structures were solved and refined to determine the unit cell parameters, space group, and atomic positions.

Toxicological Implications and Cellular Signaling Pathways

The dissolution of cadmium sulfate minerals in aqueous environments releases free cadmium ions (Cd²⁺), which are known to be highly toxic to living organisms. While specific studies on the toxicological effects of drobecite, voudourisite, and lazaridisite are not available, the well-documented cellular impacts of cadmium provide a framework for understanding their potential biological activity.

Cadmium ions can disrupt cellular processes through various mechanisms, including the induction of oxidative stress and interference with key signaling pathways. Two of the most affected pathways are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways.

Cadmium and the MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Cadmium exposure can lead to the aberrant activation of the MAPK pathway, contributing to cellular stress and toxicity.

Cadmium and the NF-κB Signaling Pathway

The NF-κB pathway plays a central role in regulating the immune and inflammatory responses. Cadmium can activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines and contributing to cellular damage.

Conclusion

The naturally occurring cadmium sulfate minerals drobecite, voudourisite, and lazaridisite, while rare, provide valuable insights into the geochemical behavior of cadmium. Their formation through the weathering of primary sulfides highlights a key pathway for the environmental mobilization of this toxic element. The detailed crystallographic and physicochemical data presented in this guide, along with the outlined experimental protocols, serve as a foundational resource for further research into the environmental fate and toxicological impact of these and other related cadmium-bearing minerals. Understanding the interaction of dissolved cadmium with cellular signaling pathways is critical for assessing the health risks associated with environmental cadmium exposure.

References

- 1. researchgate.net [researchgate.net]

- 2. pulstec.net [pulstec.net]

- 3. Cadmium activates the mitogen-activated protein kinase (MAPK) pathway via induction of reactive oxygen species and inhibition of protein phosphatases 2A and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jsg.utexas.edu [jsg.utexas.edu]

- 5. osti.gov [osti.gov]

Introduction to the Hygroscopicity of Cadmium Sulfate

An In-depth Technical Guide to the Hygroscopic Properties of Cadmium Sulfate Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of cadmium sulfate crystals. Cadmium sulfate, an inorganic compound with the formula CdSO₄, and its various hydrates are important materials in diverse fields, including electroplating, pigments, and as precursors in the synthesis of other cadmium compounds. Understanding their interaction with atmospheric moisture is critical for ensuring stability, quality, and performance in various applications.

Cadmium sulfate is a hygroscopic substance, meaning it readily absorbs moisture from the atmosphere. It exists in several crystalline forms, principally as the anhydrous salt (CdSO₄), the monohydrate (CdSO₄·H₂O), and the octahydrate (3CdSO₄·8H₂O). The degree of hydration significantly influences the crystal's physical and chemical properties, including its stability and hygroscopic behavior.

The octahydrate, the most common commercial form, is particularly sensitive to changes in humidity and temperature. It can lose water of crystallization when exposed to low humidity or elevated temperatures, transforming into lower hydrates or the anhydrous form. Conversely, the anhydrous and lower hydrate forms can absorb atmospheric moisture, potentially leading to changes in crystal structure, caking, and deliquescence at high relative humidity.

Quantitative Hygroscopicity Data

Precise quantitative data on the hygroscopic properties of cadmium sulfate are crucial for determining appropriate storage, handling, and processing conditions. The following tables summarize key data related to the thermal decomposition and water content of cadmium sulfate hydrates.

Table 1: Physical Properties and Decomposition Temperatures of Cadmium Sulfate Hydrates

| Hydrate Form | Chemical Formula | Molar Mass ( g/mol ) | Decomposition Temperature (°C) | Notes |

| Anhydrous | CdSO₄ | 208.47 | 1000 (decomposes) | White hygroscopic solid. |

| Monohydrate | CdSO₄·H₂O | 226.49 | 105 (decomposes) | |

| Octahydrate | 3CdSO₄·8H₂O | 769.51 | 40 (decomposes) | Loses water above 40°C, forming the monohydrate by 80°C.[1][2][3] |

Table 2: Water Loss Data from Thermogravimetric Analysis (TGA) of Cadmium Sulfate Octahydrate (3CdSO₄·8H₂O)

Specific quantitative data from a detailed TGA analysis, such as that reported by Niles (1970), would be presented here. This would include the temperature ranges for each water loss step and the corresponding percentage of weight loss.

Experimental Protocols for Determining Hygroscopicity

The characterization of the hygroscopic properties of cadmium sulfate crystals involves several key analytical techniques. The following sections detail the methodologies for these experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the water content of cadmium sulfate hydrates and to study their thermal decomposition behavior.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer is used.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the cadmium sulfate hydrate is placed in a tared TGA pan.

-

Experimental Conditions:

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient to 300 °C).

-

Atmosphere: The experiment is conducted under a controlled atmosphere of an inert gas, such as dry nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

-

Data Analysis: The change in mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to identify the temperatures at which weight loss occurs and to quantify the amount of water lost at each step. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of maximum weight loss rate.

Dynamic Vapor Sorption (DVS)

Objective: To measure the moisture sorption and desorption isotherms of cadmium sulfate crystals, which provides information on their hygroscopicity, physical stability, and the potential for hydrate formation or phase transitions at different relative humidity (RH) levels.

Methodology:

-

Instrument: A dynamic vapor sorption analyzer, which consists of a microbalance in a temperature and humidity-controlled chamber.

-

Sample Preparation: A small, accurately weighed sample of the cadmium sulfate crystal is placed in the DVS sample pan.

-

Experimental Conditions:

-

Temperature: The experiment is conducted at a constant temperature (e.g., 25 °C).

-

Humidity Program: The relative humidity is changed in a stepwise manner, typically from a low RH (e.g., 0% or 5%) to a high RH (e.g., 95%) and then back down. The sample is allowed to reach mass equilibrium at each RH step before proceeding to the next.

-

-

Data Analysis: The change in mass at each RH step is recorded. The equilibrium mass is plotted against the relative humidity to generate the moisture sorption and desorption isotherms. Hysteresis between the sorption and desorption curves can indicate changes in the crystal structure.

Visualization of Hydration and Dehydration Pathways

The transitions between the different hydrate forms of cadmium sulfate are governed by temperature and relative humidity. These relationships can be visualized to better understand the stability of each form.

Caption: Hydration and dehydration pathways of cadmium sulfate.

Experimental Workflow for Hygroscopicity Assessment

A systematic approach is essential for thoroughly characterizing the hygroscopic properties of cadmium sulfate crystals.

Caption: Experimental workflow for hygroscopicity assessment.

Conclusion